5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide
Description
Historical Context and Discovery
The development of thiazolopyridine compounds, including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine derivatives, emerged from systematic investigations into heterocyclic chemistry during the mid-20th century. The synthesis of tetrahydrothiazolopyridine derivatives was first reported through innovative cyclization reactions involving thiourea derivatives and appropriate electrophiles. These early synthetic approaches laid the foundation for understanding the structural requirements and synthetic pathways necessary for accessing this important class of heterocyclic compounds.
The specific synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine derivatives developed through advancements in multi-step synthetic methodologies. Research groups discovered that the compound could be prepared through a series of carefully orchestrated chemical transformations, beginning with the formation of thiourea intermediates and proceeding through cyclization, reduction, and substitution reactions. The synthesis typically involves the reaction of 1-methylpiperidone derivatives with sulfur and cyanamide under controlled conditions, followed by appropriate workup procedures to isolate the desired product.
Patent literature from the early 2000s documents the systematic development of synthetic routes for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine and related compounds. These patents describe detailed procedures for converting readily available starting materials into the target thiazolopyridine structures through efficient synthetic sequences. The development of these synthetic methods was driven by the recognition of the pharmaceutical potential of thiazolopyridine derivatives, particularly their utility as intermediates in the synthesis of bioactive molecules.
The dihydrobromide salt form of the compound was developed to address specific formulation and stability challenges encountered with the free base. Research into salt formation revealed that the dihydrobromide derivative exhibited superior crystalline properties, enhanced aqueous solubility, and improved chemical stability compared to other salt forms. This development proved crucial for the compound's subsequent utilization in pharmaceutical research and development applications, where consistent physical properties and reproducible behavior are essential requirements.
Classification in Heterocyclic Chemistry
This compound belongs to the thiazole family of heterocyclic compounds, which represent a significant class of five-membered rings containing both sulfur and nitrogen atoms. Thiazoles are classified as azoles, a broader category of heterocycles that includes imidazoles and oxazoles, characterized by their aromatic properties and significant pi-electron delocalization. The thiazole ring system exhibits notable aromaticity, which is evidenced by nuclear magnetic resonance chemical shift patterns and contributes to the overall stability and reactivity profile of thiazole-containing compounds.
The specific structural classification of this compound as a thiazolo[5,4-c]pyridine indicates a bicyclic system where the thiazole ring is fused to a pyridine ring in a particular orientation. The fusion pattern is designated by the [5,4-c] notation, which describes the specific atoms involved in the ring fusion and the resulting connectivity pattern. This fusion creates a rigid bicyclic framework that constrains the molecular conformation and influences the compound's three-dimensional structure, affecting its interaction with biological targets and its overall pharmacological profile.
Within the broader context of heterocyclic chemistry, thiazolopyridine compounds represent a specialized subcategory that combines the chemical properties of both thiazole and pyridine ring systems. The partial saturation of the pyridine ring, as indicated by the tetrahydro designation, distinguishes this compound from fully aromatic thiazolopyridine derivatives. This structural feature significantly influences the compound's basicity, conformational flexibility, and overall chemical reactivity compared to the fully aromatic analogs.
Table 2: Heterocyclic Classification Hierarchy
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary | Five-membered heterocycle | Contains thiazole ring with sulfur and nitrogen |
| Secondary | Azole derivative | Exhibits aromatic character and pi-electron delocalization |
| Tertiary | Bicyclic system | Fused thiazole-pyridine ring structure |
| Quaternary | Tetrahydro derivative | Partially saturated pyridine ring component |
| Salt Form | Dihydrobromide | Protonated amine groups with bromide counterions |
The compound's classification as a substituted thiazolopyridine places it within a group of molecules that have demonstrated significant biological activity across multiple therapeutic areas. The presence of the amino group at the 2-position of the thiazole ring is particularly significant, as this structural feature is commonly associated with enhanced biological activity and serves as a key pharmacophore in many bioactive thiazole derivatives. The methyl substitution at the 5-position of the pyridine ring further modulates the compound's properties and distinguishes it from unsubstituted analogs.
Significance in Scientific Research
This compound has emerged as a compound of considerable significance in scientific research, particularly in the field of medicinal chemistry where it serves as a crucial intermediate in the synthesis of pharmaceutical agents. The compound's most notable application lies in its role as a synthetic precursor for edoxaban, a direct oral anticoagulant medication used for the prevention and treatment of thromboembolic disorders. This application has positioned the compound as an essential building block in pharmaceutical manufacturing processes and has driven extensive research into optimized synthetic methodologies.
Research investigations have demonstrated that thiazolopyridine derivatives, including this specific compound, exhibit diverse biological activities that extend beyond their utility as synthetic intermediates. Studies have shown that compounds containing the tetrahydrothiazolopyridine core structure possess inhibitory activity against various enzymes and biological targets. Specifically, research has identified that tetrahydrothiazolopyridine derivatives can function as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in glucocorticoid metabolism and metabolic syndrome pathophysiology.
The compound's structural characteristics have made it an attractive target for structure-activity relationship studies aimed at understanding the molecular features responsible for biological activity. Research groups have systematically modified different positions of the thiazolopyridine scaffold to investigate how structural changes influence biological activity, pharmacokinetic properties, and target selectivity. These studies have revealed that the specific substitution pattern present in 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine contributes significantly to its utility as a pharmaceutical intermediate and its potential for further derivatization.
Table 3: Research Applications and Findings
Contemporary research continues to explore the potential applications of this compound and related thiazolopyridine derivatives in various therapeutic areas. Recent investigations have focused on understanding the molecular mechanisms underlying the biological activity of thiazolopyridine compounds, with particular attention to their interactions with protein targets and their effects on cellular processes. These studies have utilized advanced computational modeling techniques, including molecular docking analyses, to predict binding interactions and guide the development of more potent and selective derivatives.
The compound's significance in scientific research is further underscored by its inclusion in various patent applications and pharmaceutical development programs. The systematic study of its synthetic preparation, characterization, and biological evaluation has contributed to the broader understanding of thiazolopyridine chemistry and has facilitated the development of related compounds with enhanced properties. This ongoing research activity demonstrates the continued relevance of this compound as a valuable research tool and pharmaceutical intermediate.
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2BrH/c1-10-3-2-5-6(4-10)11-7(8)9-5;;/h2-4H2,1H3,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWAKWQAAQNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide typically involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This intermediate is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
Anticoagulant Properties
Research has highlighted the compound's role as an inhibitor of activated coagulation factor X (FXa). This property positions it as a candidate for developing anticoagulant drugs aimed at preventing thrombus-related diseases. The synthesis process for this compound involves several steps, including the introduction of a methyl group and the formation of a thiazole ring, which are crucial for its biological activity .
Antitumor Activity
Preliminary studies indicate that derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine may exhibit antitumor properties. Compounds containing similar thiazole structures have been investigated for their ability to inhibit oncogenic signaling pathways in cancer cells. This suggests that the thiazolo-pyridine framework could be leveraged to design new anticancer agents .
Synthesis Pathway
A typical synthesis pathway includes:
- Formation of a thiazole ring from a piperidone derivative.
- Methylation at the 5-position using lithium aluminum hydride.
- Conversion to a lithium salt followed by hydrolysis to obtain the desired amine product.
This efficient synthetic route is advantageous for producing the compound on an industrial scale while minimizing costs and reducing environmental impact .
Inhibition Studies
Several studies have demonstrated the compound's efficacy in inhibiting FXa activity in vitro. These findings suggest its potential use as a therapeutic agent in anticoagulation therapy. For instance, one study reported that modifications to the thiazole ring significantly enhanced inhibitory potency against FXa .
Structure-Activity Relationship (SAR) Analysis
Research into the structure-activity relationships of related compounds has provided insights into how structural modifications can influence biological activity. The presence of specific functional groups on the thiazolo-pyridine scaffold has been shown to correlate with increased potency against cancer cell lines and improved anticoagulant effects .
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide involves its interaction with specific molecular targets and pathways. For instance, as an intermediate for Edoxaban, it plays a role in inhibiting Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making it useful in anticoagulant therapies.
Comparison with Similar Compounds
Key Observations :
- Counterion Impact : Replacement of bromide with chloride (e.g., dihydrochloride analog) reduces molar mass by ~30% and alters solubility and stability .
- Methyl vs.
- Carboxylic Acid Derivative : The -COOH group at position 2 enables conjugation with amines, critical for antithrombotic drug synthesis .
Commercial Availability and Pricing
Biological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide (CAS No. 720720-96-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C₇H₁₁N₃S
- Molecular Weight : 169.25 g/mol
- CAS Number : 17899-48-8
- Purity : Typically >95% in commercial preparations
Anticoagulant Properties
One of the most notable biological activities of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is its role as an anticoagulant. It serves as an intermediate in the synthesis of various antithrombotic agents, particularly those targeting Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Studies indicate that derivatives of this compound exhibit potent FXa inhibition, making them potential candidates for the treatment of thrombus-related diseases .
The mechanism through which this compound exerts its anticoagulant effects involves the selective inhibition of FXa. By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby disrupting the clotting process. This action is critical for developing novel anticoagulants with improved safety profiles compared to traditional options like warfarin .
In Vitro Studies
In vitro studies have demonstrated that 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine derivatives significantly reduce thrombin generation in human plasma. For instance, a study reported that a specific derivative exhibited an IC50 value (the concentration required to inhibit 50% of FXa activity) comparable to established anticoagulants .
Animal Studies
Animal model studies further support the efficacy of this compound in preventing thrombosis. In a rat model of venous thrombosis, administration of a derivative resulted in a significant reduction in thrombus weight compared to control groups. This underscores the potential for clinical applications in managing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Safety and Toxicology
Preliminary toxicological assessments indicate that 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential interactions with other medications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiazole and pyridine precursors. Key steps include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Data Table :
| Parameter | Value/Example | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃Br₂N₃S | |
| CAS No. | 852291-41-9 | |
| Typical Yield Range | 60–75% |
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve thiazolo-pyridine core protons (e.g., δ 2.8–3.2 ppm for methylene groups) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., m/z 331.07 for [M+H]⁺) .
- X-ray Crystallography : Validates stereochemistry and salt formation (dihydrobromide counterions) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases (e.g., JAK2) using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 5-methyl position to enhance lipophilicity (logP) .
- Salt Variations : Compare dihydrobromide with hydrochloride salts for solubility and stability .
- In Silico Modeling : Molecular docking to predict binding affinity with target receptors (e.g., mGluR5) .
Q. What strategies resolve contradictions in spectral data or biological activity between batches?
- Methodological Answer :
- Batch Analysis : Use HPLC-PDA to detect impurities (>98% purity threshold) .
- Biological Replicates : Repeat enzyme assays with standardized protocols (e.g., ATP concentration in kinase assays) .
- Counterion Verification : Ion chromatography to confirm dihydrobromide stoichiometry .
Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions for IV administration .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS .
- Toxicology : Acute toxicity studies in rodents (LD₅₀ determination) .
Q. How is the compound’s target engagement validated in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins .
- Thermal Shift Assays : Monitor protein melting shifts in cell lysates after compound treatment .
- CRISPR Knockout Models : Validate specificity using gene-edited cell lines lacking the putative target .
Q. What in vivo models are suitable for studying its pharmacokinetics and efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
